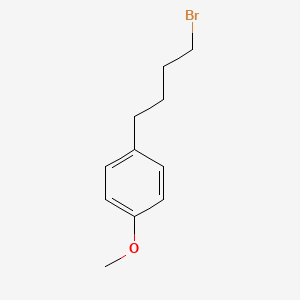
6-chloro-1-methylquinolin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-1-methylquinolin-1-ium iodide, or 6-CMI, is a quinoline-based organoiodine compound used in a variety of scientific research applications. It is a colorless solid that has a melting point of 148-152 °C and a boiling point of 252-256 °C. 6-CMI is used in a variety of fields, including organic synthesis, biochemistry, and medicinal chemistry. It is also used in the synthesis of drugs and other bioactive compounds.
科学的研究の応用
6-CMI is used in a variety of scientific research applications, including organic synthesis, biochemistry, and medicinal chemistry. It is used in the synthesis of drugs and other bioactive compounds. It is also used in the synthesis of quinoline-based compounds, which are used in the treatment of various diseases, such as cancer, malaria, and HIV. 6-CMI has also been used in the synthesis of a variety of other compounds, including antioxidants, anti-inflammatory agents, and antimicrobial agents.
作用機序
6-CMI is an organoiodine compound, which means that it contains an iodine atom that is covalently bonded to an organic molecule. This iodine atom can be used to catalyze a variety of reactions, including the formation of carbon-carbon bonds. The iodine atom can also be used to activate a variety of other compounds, including amines, alcohols, and carboxylic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-CMI have not been extensively studied. However, it is known that 6-CMI can be used to activate a variety of compounds, which can then be used to synthesize drugs and other bioactive compounds. It is also known that 6-CMI can be used to catalyze the formation of carbon-carbon bonds.
実験室実験の利点と制限
One of the advantages of using 6-CMI in lab experiments is that it is a relatively inexpensive and easily accessible reagent. It is also a relatively stable compound, meaning that it can be stored for long periods of time without degrading. However, 6-CMI is a toxic compound, and great care should be taken when handling it.
将来の方向性
Given the potential applications of 6-CMI, there are a number of possible future directions for research. These include further investigation into the biochemical and physiological effects of 6-CMI, as well as the development of new methods for synthesizing and activating compounds using 6-CMI. Additionally, research could be conducted into the use of 6-CMI in the synthesis of drugs and other bioactive compounds. Finally, further research could be conducted into the use of 6-CMI as a catalyst for the formation of carbon-carbon bonds.
合成法
6-CMI is synthesized via a two-step reaction, starting with the reaction of 1-methylquinolin-1-ium iodide with thionyl chloride. The reaction of 1-methylquinolin-1-ium iodide with thionyl chloride yields 6-chloro-1-methylquinolin-1-ium iodide:
1-methylquinolin-1-ium iodide + thionyl chloride → 6-chloro-1-methylquinolin-1-ium iodide + SO2 + HCl
The second step involves the reaction of 6-chloro-1-methylquinolin-1-ium iodide with sodium hydroxide, which yields 6-CMI:
6-chloro-1-methylquinolin-1-ium iodide + NaOH → 6-CMI + NaCl
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-chloro-1-methylquinolin-1-ium iodide involves the reaction of 6-chloroquinoline with methyl iodide in the presence of a suitable base to form 6-chloro-1-methylquinoline. This intermediate is then quaternized with iodomethane to yield the final product, 6-chloro-1-methylquinolin-1-ium iodide.", "Starting Materials": [ "6-chloroquinoline", "methyl iodide", "suitable base", "iodomethane" ], "Reaction": [ "Step 1: 6-chloroquinoline is reacted with methyl iodide in the presence of a suitable base, such as potassium carbonate or sodium hydride, in an aprotic solvent, such as dimethylformamide or dimethyl sulfoxide, at elevated temperature to form 6-chloro-1-methylquinoline.", "Step 2: The intermediate 6-chloro-1-methylquinoline is then quaternized with iodomethane in an aprotic solvent, such as acetonitrile or dimethylformamide, at room temperature to yield 6-chloro-1-methylquinolin-1-ium iodide.", "Step 3: The product is isolated by filtration or precipitation and purified by recrystallization or chromatography." ] } | |
CAS番号 |
32596-83-1 |
製品名 |
6-chloro-1-methylquinolin-1-ium iodide |
分子式 |
C10H9ClIN |
分子量 |
305.5 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




